

# Sampatrilat: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Sampatrilat** is a potent vasopeptidase inhibitor, exhibiting dual inhibitory activity against angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual action modulates two key enzymatic pathways in the regulation of cardiovascular homeostasis: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By concurrently inhibiting ACE, **Sampatrilat** blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II, and by inhibiting NEP, it prevents the degradation of vasodilatory natriuretic peptides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Sampatrilat**, intended for researchers, scientists, and professionals in drug development.

### **Chemical Structure and Identification**

**Sampatrilat** is a complex molecule with the systematic IUPAC name (2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid[1].

Table 1: Chemical Identifiers of **Sampatrilat** 



| Identifier        | Value                                                                                                                                                                       | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2S)-2-[[[(2S)-6-amino-2-<br>(methanesulfonamido)hexanoy<br>l]amino]methyl]-3-[1-[[(1S)-1-<br>carboxy-2-(4-<br>hydroxyphenyl)ethyl]carbamoyl<br>]cyclopentyl]propanoic acid | [1]       |
| SMILES            | CS(=O)(=O)NINVALID-LINK<br>-C(=O)NCINVALID-LINK<br>O)C(=O)O">C@HC(=O)O                                                                                                      | [1]       |
| InChI Key         | LPUDGHQMOAHMMF-<br>JBACZVJFSA-N                                                                                                                                             | [1]       |
| Molecular Formula | C26H40N4O9S                                                                                                                                                                 | [1]       |
| CAS Number        | 129981-36-8                                                                                                                                                                 | [1]       |

# **Physicochemical Properties**

The physicochemical properties of **Sampatrilat** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Sampatrilat



| Property                                                                             | Value                                               | Reference |
|--------------------------------------------------------------------------------------|-----------------------------------------------------|-----------|
| Molecular Weight                                                                     | 584.68 g/mol                                        | [2]       |
| Appearance                                                                           | White to off-white solid                            | [1]       |
| Solubility                                                                           | DMSO: 100 mg/mL (171.03 mM)                         | [1]       |
| In a vehicle of 10% DMSO,<br>40% PEG300, 5% Tween-80,<br>and 45% Saline: ≥ 2.5 mg/mL | [1]                                                 |           |
| Melting Point                                                                        | Not explicitly reported in the reviewed literature. |           |
| рКа                                                                                  | Not explicitly reported in the reviewed literature. | _         |

# **Pharmacological Properties**

**Sampatrilat**'s therapeutic potential stems from its potent and selective inhibition of both ACE and NEP.

Table 3: Pharmacological Data for Sampatrilat

| Target                                                | Parameter | Value    | Reference |
|-------------------------------------------------------|-----------|----------|-----------|
| Angiotensin-<br>Converting Enzyme<br>(ACE) - C-domain | Ki        | 13.8 nM  | [3]       |
| Angiotensin-<br>Converting Enzyme<br>(ACE) - N-domain | Ki        | 171.9 nM | [3]       |
| Neutral<br>Endopeptidase (NEP)                        | IC50      | 8 nM     | [4]       |

# **Signaling Pathways**



The dual inhibition of ACE and NEP by **Sampatrilat** results in a synergistic effect on the cardiovascular system. The inhibition of ACE leads to decreased production of angiotensin II, a potent vasoconstrictor, and reduced aldosterone secretion. Simultaneously, the inhibition of NEP increases the bioavailability of natriuretic peptides (ANP, BNP, CNP) and bradykinin, which promote vasodilation, natriuresis, and diuresis.





Click to download full resolution via product page

Caption: Dual inhibition of ACE and NEP by Sampatrilat.

### **Experimental Protocols**

The following are representative experimental protocols for determining the inhibitory activity of **Sampatrilat** against ACE and NEP.

## **Angiotensin-Converting Enzyme (ACE) Inhibition Assay**

This protocol is based on the spectrophotometric measurement of hippuric acid formed from the ACE-mediated hydrolysis of hippuryl-histidyl-leucine (HHL).

#### Materials:

- Angiotensin-Converting Enzyme (from rabbit lung)
- Hippuryl-Histidyl-Leucine (HHL) as substrate
- Sampatrilat (or other test inhibitors)
- Borate buffer (pH 8.3)
- 1 M HCl
- Ethyl acetate
- UV-Visible Spectrophotometer

#### Procedure:

- Prepare a solution of ACE (e.g., 0.04 U/mL) in borate buffer.
- Prepare a solution of the substrate HHL (e.g., 5 mM) in borate buffer.
- Prepare serial dilutions of **Sampatrilat** in borate buffer.



- In a microcentrifuge tube, add 20 μL of the Sampatrilat solution (or buffer for control) and 30 μL of the ACE solution.
- Pre-incubate the mixture for 10 minutes at 37°C.
- Initiate the enzymatic reaction by adding 50 μL of the HHL substrate solution.
- Incubate the reaction mixture for 60 minutes at 37°C.
- Stop the reaction by adding 62.5 μL of 1 M HCl.
- Extract the hippuric acid formed by adding 375 μL of ethyl acetate and vortexing.
- Centrifuge to separate the phases.
- Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness.
- Reconstitute the dried hippuric acid in a suitable volume of water or buffer.
- Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.
- The percentage of inhibition is calculated using the formula: (1 (Absorbance of sample / Absorbance of control)) \* 100.
- The Ki value can be determined by fitting the inhibition data to the appropriate enzyme inhibition model (e.g., Cheng-Prusoff equation if the inhibition is competitive).

### **Neutral Endopeptidase (NEP) Inhibition Assay**

This protocol describes a fluorometric assay for NEP activity using a commercially available quenched fluorescent substrate.

#### Materials:

- Recombinant human NEP
- Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)



- Sampatrilat (or other test inhibitors)
- Assay buffer (e.g., 50 mM Tris, pH 7.5)
- Fluorescence microplate reader

#### Procedure:

- Prepare a solution of NEP in the assay buffer.
- Prepare a solution of the fluorogenic substrate in the assay buffer.
- Prepare serial dilutions of Sampatrilat in the assay buffer.
- In a 96-well microplate, add the **Sampatrilat** solution (or buffer for control).
- Add the NEP solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic substrate solution to each well.
- Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 320 nm and emission at 405 nm). The rate of the reaction is proportional to the slope of the fluorescence versus time plot.
- The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
- The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

### Conclusion

**Sampatrilat** represents a significant development in the field of cardiovascular therapeutics due to its innovative dual-action mechanism. Its chemical structure is optimized for potent inhibition of both ACE and NEP, leading to a favorable modulation of the RAAS and natriuretic peptide systems. The data and protocols presented in this guide offer a comprehensive



resource for researchers and drug development professionals working with **Sampatrilat** and other vasopeptidase inhibitors. Further investigation into its physicochemical properties, such as its melting point and pKa, would provide a more complete profile of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sampatrilat: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681431#chemical-structure-and-properties-of-sampatrilat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com